molecular formula C10H17F2N3 B11732735 butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine

butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11732735
M. Wt: 217.26 g/mol
InChI Key: HFVPZAWYCCKAQO-UHFFFAOYSA-N
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Description

Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine: is a chemical compound with the molecular formula C10H18ClF2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in adjacent positions.

Properties

Molecular Formula

C10H17F2N3

Molecular Weight

217.26 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]butan-1-amine

InChI

InChI=1S/C10H17F2N3/c1-2-3-5-13-7-9-4-6-15(14-9)8-10(11)12/h4,6,10,13H,2-3,5,7-8H2,1H3

InChI Key

HFVPZAWYCCKAQO-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=NN(C=C1)CC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine typically involves a multi-step process. One common method is the reductive amination of a pyrazole derivative with butylamine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

Chemistry

Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine serves as a crucial building block in synthetic chemistry. It can be utilized to create more complex molecules through various organic reactions, allowing researchers to explore new chemical entities with potentially enhanced properties.

Biological Research

In biological contexts, this compound is being studied for its interactions with enzymes and receptors. Research indicates that it may act as an inhibitor or agonist depending on the target, influencing critical cellular pathways. Its unique difluoroethyl group enhances its binding affinity to specific biological targets, making it a candidate for further investigation in drug discovery .

Case Study Example : A study explored the effects of pyrazole derivatives on enzyme activities, highlighting how this compound could modulate enzyme functions related to metabolic pathways .

Medicinal Applications

The potential therapeutic properties of this compound are significant. Its structure suggests possible interactions with specific receptors involved in various diseases. Preliminary studies indicate that compounds similar to this compound may have applications in treating conditions such as inflammation or cancer due to their ability to influence cellular signaling pathways .

Industrial Applications

In industrial settings, this compound can be employed in the production of specialty chemicals and materials. Its unique properties make it suitable for use in manufacturing polymers and coatings that require specific chemical characteristics for enhanced performance.

Mechanism of Action

The mechanism of action of butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Uniqueness: Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a synthetic organic compound notable for its complex structure and potential biological activities. The compound is characterized by a butyl group and a pyrazole ring substituted with a difluoroethyl group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H18ClF2N3
  • Molecular Weight : Approximately 253.72 g/mol
  • CAS Number : 1856096-24-6

The unique structural features of this compound contribute to its biological activity. The presence of fluorine atoms is known to enhance binding affinity and selectivity towards various biological targets .

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that this compound can act as either an inhibitor or an agonist depending on the target it interacts with, thereby influencing cellular pathways and physiological responses .

Interaction with Enzymes and Receptors

  • Enzyme Modulation : The compound has been shown to modulate enzyme activities, which may play a role in metabolic processes.
  • Receptor Binding : It interacts with various receptors, potentially affecting signaling pathways related to inflammation, pain, and other physiological functions .

Antiparasitic Activity

A study highlighted the efficacy of pyrazole derivatives in exhibiting antiparasitic properties against protozoan infections such as Trypanosoma cruzi and Leishmania infantum. While specific data on this compound is limited, it is hypothesized that similar compounds may share these properties due to structural similarities .

Antimicrobial Properties

Research into related pyrazole compounds has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could also possess similar antimicrobial properties .

Case Study 1: Cytotoxicity Assessment

A series of pyrazole derivatives were evaluated for their cytotoxicity. While some exhibited significant cytotoxic effects in vitro, others demonstrated low toxicity against human cells while maintaining potent activity against parasites. This highlights the importance of assessing cytotoxicity when evaluating the biological activities of new compounds .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding patterns of pyrazole derivatives with specific targets such as DNA-gyrase. These studies provide insights into how structural modifications can enhance the biological activity of related compounds .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiparasiticEffective against Trypanosoma cruzi, Leishmania
AntimicrobialActive against Gram-positive/negative bacteria
CytotoxicityVariable; some compounds non-toxic to human cells
Enzyme ModulationPotentially modulates various enzyme activities

Q & A

Q. What are the optimal synthetic routes for butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine, considering yield and purity?

Methodological Answer:

  • Step 1 : Start with a pyrazole core substituted at the 1-position with a 2,2-difluoroethyl group. This can be synthesized via cyclocondensation of hydrazine derivatives with β-difluoroethyl-substituted diketones under acidic conditions .
  • Step 2 : Introduce the methylamine group at the pyrazole 3-position using reductive amination or nucleophilic substitution. For example, react the pyrazole intermediate with formaldehyde and butylamine in a protic solvent (e.g., ethanol) under reflux .
  • Step 3 : Optimize purity (>95%) via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in aprotic solvents (e.g., dichloromethane/hexane mixtures) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

  • NMR :
  • ¹H NMR : Identify the butyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups), pyrazole protons (δ 6.5–7.5 ppm), and difluoroethyl CF₂H resonance (δ 4.5–5.5 ppm as a triplet due to ²JHF coupling) .
  • ¹⁹F NMR : Confirm the difluoroethyl group (δ -120 to -130 ppm for CF₂) .
    • IR : Look for N-H stretching (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
    • HRMS : Use electrospray ionization (ESI) to verify the molecular ion peak (e.g., [M+H]⁺ for C₁₀H₁₅F₂N₃, calculated m/z 228.12) .

Q. What chromatographic methods are recommended for assessing purity and identifying impurities?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention time and peak symmetry indicate purity (>95%) .
  • LC-MS : Detect trace impurities (e.g., unreacted intermediates or dehalogenated byproducts) via tandem mass spectrometry in positive ion mode .

Advanced Research Questions

Q. How does the electron-withdrawing difluoroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Mechanistic Study : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze the electronic effects of the CF₂H group on the pyrazole ring. The difluoroethyl group reduces electron density at the C3 position, slowing SN2 reactions but favoring SN1 pathways in polar solvents .
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of nitrobenzene displacement reactions) .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values in enzyme inhibition assays)?

Methodological Answer:

  • Control Standardization : Ensure consistent assay conditions (pH 7.4 buffer, 25°C, 1% DMSO) and enzyme sources (e.g., recombinant human enzymes vs. animal-derived) .
  • Statistical Analysis : Apply multivariate regression to account for variables like solvent polarity or counterion effects (e.g., HCl vs. freebase forms) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding sites). Parameterize the difluoroethyl group’s van der Waals radius and partial charges using quantum mechanical calculations .
  • MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (TIP3P water) to assess binding stability and hydrogen-bonding networks .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying stereochemical outcomes for the methylamine substituent?

Methodological Answer:

  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol 90:10). Contradictions arise from racemization during acidic workup or incomplete chiral auxiliary removal .
  • Crystallography : Confirm absolute configuration via single-crystal X-ray diffraction (SHELXL refinement) .

Methodological Tables

Technique Application Key Parameters Reference
Reductive AminationAmine bond formationNaBH₄, ethanol, 60°C, 12h
DFT CalculationsElectronic property analysisB3LYP/6-31G*, Gaussian 16
Chiral HPLCEnantiomer resolutionChiralpak AD-H, 1.0 mL/min, 254 nm
X-ray CrystallographyAbsolute configuration determinationSHELXL, Mo Kα radiation (λ = 0.71073 Å)

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